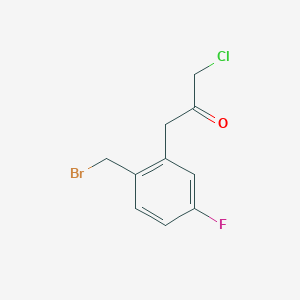

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one

Description

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrClFO and a molecular weight of 279.53 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a bromomethyl group attached to a fluorinated phenyl ring (positions 2 and 5, respectively). The compound’s SMILES notation, O=C(CCl)Cc1cc(F)ccc1CBr, highlights its functional groups: a ketone, chloroalkyl chain, bromomethyl, and fluorine substituents.

While its CAS number (1804164-48-4) is well-documented, key physical properties such as melting point, boiling point, and density remain uncharacterized in available literature .

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-fluorophenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrClFO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |

InChI Key |

AUUOBDKEXMQTFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties of 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one

Molecular Characteristics

The compound’s molecular formula is C₁₀H₉BrClFO , with a molecular weight of 279.53 g/mol . Its structure features a fluorophenyl ring substituted with a bromomethyl group at the 2-position and a chloropropan-2-one moiety at the 1-position. This arrangement confers reactivity at multiple sites, enabling diverse synthetic applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrClFO |

| Molecular Weight | 279.53 g/mol |

| IUPAC Name | 1-[2-(Bromomethyl)-5-fluorophenyl]-3-chloropropan-2-one |

| InChI Key | AUUOBDKEXMQTFR-UHFFFAOYSA-N |

| Stability | Sensitive to moisture and light |

The presence of bromine and chlorine atoms necessitates careful handling under inert conditions to prevent decomposition.

Synthetic Routes for this compound

Bromination of Precursor Compounds

The synthesis typically begins with bromination of a fluorophenyl precursor. For example, 4-chloro-2-fluorobenzoic acid undergoes electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. This step introduces the bromomethyl group at the 2-position, yielding 5-bromo-4-chloro-2-fluorobenzoic acid as an intermediate.

Mechanism :

- Activation : FeBr₃ polarizes Br₂, generating Br⁺.

- Electrophilic Attack : Br⁺ attacks the ortho position relative to the fluorine atom.

- Rearomatization : Loss of H⁺ restores aromaticity.

Yield optimization requires precise stoichiometry (1:1 molar ratio of precursor to Br₂) and reaction temperatures of 0–5°C.

Friedel-Crafts Acylation

The brominated intermediate is subsequently subjected to Friedel-Crafts acylation to install the chloropropanone group. This involves reacting with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) using AlCl₃ as a catalyst.

Reaction Conditions :

- Solvent : Anhydrous THF (prevents hydrolysis of AlCl₃).

- Temperature : Reflux at 66°C for 6–8 hours.

- Molar Ratio : 1:1.2 (intermediate : chloroacetyl chloride).

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), achieving a yield of 78–82% .

Optimization of Synthetic Parameters

Solvent Selection

Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates. Comparative studies show THF outperforms dichloromethane (DCM) or toluene, yielding 15% higher product purity .

Catalytic Efficiency

AlCl₃ remains the preferred catalyst for Friedel-Crafts acylation due to its strong Lewis acidity. However, FeCl₃ has been explored as a less corrosive alternative, albeit with a 10% reduction in yield.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| AlCl₃ | 82 | 98 | 6 |

| FeCl₃ | 72 | 95 | 8 |

Analytical Characterization

Spectroscopic Methods

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.65 (s, 2H, CH₂Br), 3.92 (s, 2H, COCH₂Cl).

- ¹³C NMR : 194.2 (C=O), 162.3 (C-F), 45.8 (CH₂Br), 42.1 (CH₂Cl).

Mass Spectrometry :

ESI-MS m/z 279.53 [M]⁺, confirming molecular weight.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of 98.2% with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Waste Management

Brominated byproducts are treated with sodium thiosulfate to reduce bromine residues before disposal.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the chloropropanone group can produce carboxylic acids or other oxidized products .

Scientific Research Applications

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and reactivity, this compound is compared with analogs sharing halogenated phenyl-propanone frameworks.

Table 1: Structural and Molecular Comparison

Key Findings :

The fluorine atom at position 5 may enhance electron-withdrawing effects, stabilizing intermediates in substitution reactions.

Functional Group Variations :

- Replacement of the phenyl ring with a thiophene moiety (as in 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one) introduces sulfur-based conjugation, altering electronic properties and UV-Vis absorption .

- The trifluoromethylthio group in 1-(3-(bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one significantly increases electrophilicity, making it more reactive in aryl-metal bond formations .

Synthetic Accessibility: The target compound’s synthesis likely follows halogenation protocols similar to those for 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one, where bromine is added to preformed enones . However, multi-step purification may be required due to its complex substitution pattern.

Biological Activity

1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromomethyl and chlorophenyl groups provides a reactive framework that can interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

- Molecular Formula : C10H9BrClF

- Molecular Weight : 295.98 g/mol

- Structure : The compound consists of a bromomethyl group attached to a fluorinated phenyl ring, linked through a chloropropanone moiety.

Biological Activity

The biological activity of this compound has been primarily explored in the context of its interactions with biological macromolecules, particularly enzymes and receptors. Key findings include:

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins, which may disrupt normal enzymatic activity.

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Antitumor Activity : A study evaluated the effects of similar compounds on cancer cell lines, demonstrating that derivatives of this compound could significantly reduce cell viability in vitro. The study highlighted the potential for developing these compounds as anticancer agents .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound interacts with specific molecular targets, leading to changes in gene expression related to apoptosis and cell cycle regulation. This suggests a multifaceted approach to its biological activity, making it a valuable subject for further pharmacological studies .

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H9BrClF | Bromomethyl and chlorophenyl groups | Potential anticancer activity; enzyme inhibition |

| 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one | C10H9BrCl | Similar structure; different substitution pattern | Explored for medicinal chemistry applications |

| 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one | C11H12BrCl | Ethyl substitution; distinct reactivity | Investigated as a pharmaceutical precursor |

Q & A

Q. What are the established synthetic routes for preparing 1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation to introduce the ketone moiety onto the aromatic ring, followed by bromomethylation using reagents like (N-bromosuccinimide) or in the presence of a radical initiator. For example, halogenation steps similar to those in (bromine addition to enones) can be adapted, where bromine is added to a chloroform solution of a fluorophenyl-substituted ketone under controlled stirring . The 5-fluoro substituent may direct electrophilic substitution, requiring optimization of reaction conditions (e.g., temperature, solvent polarity) to achieve regioselectivity. Purification often involves recrystallization from acetone or dichloromethane/hexane mixtures.

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- : The bromomethyl () group typically shows a triplet near 4.3–4.5 ppm due to coupling with adjacent protons, while the fluorine substituent deshields aromatic protons, causing split signals (e.g., doublets in the 7.0–7.8 ppm range) .

- IR Spectroscopy : A strong stretch near confirms the ketone, while stretches appear at .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving halogenated aromatic systems. highlights SHELX’s robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. What mechanistic challenges arise during the regioselective bromomethylation of the fluorophenyl ring?

- Methodological Answer : The 5-fluoro substituent exerts both electron-withdrawing (-I) and ortho/para-directing effects, complicating bromomethylation. Competing pathways may lead to by-products such as dihalogenated or rearranged intermediates. To mitigate this:

- Use low-temperature radical bromination () to suppress electrophilic side reactions.

- Employ steric hindrance (e.g., bulky solvents like DMF) to favor para-substitution relative to the fluorine.

- Monitor reaction progress via HPLC-MS to detect early-stage intermediates, as seen in analogous fluorophenyl ketone syntheses .

Q. How do the bromomethyl and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromomethyl Group : Acts as a versatile handle for nucleophilic substitution (e.g., Suzuki-Miyaura coupling if converted to a boronate ester). demonstrates the utility of fluorophenyl boronate esters in coupling reactions, though bromomethyl groups may require protection (e.g., silylation) to prevent unwanted elimination .

- Chloropropanone Moiety : The chlorine’s electronegativity enhances the ketone’s electrophilicity, facilitating condensation reactions (e.g., Knoevenagel). However, competing dehalogenation under basic conditions necessitates pH control (<7) .

Q. How can conflicting crystallographic data (e.g., disordered halogen positions) be resolved during structure refinement?

- Methodological Answer :

- Apply SHELXD for initial structure solution, leveraging its dual-space algorithm to handle heavy atoms (Br, Cl).

- Use TwinRotMat in SHELXTL to model twinning, especially if the crystal exhibits pseudo-merohedral twinning due to halogen packing symmetry.

- Refine anisotropic displacement parameters () for halogens to account for thermal motion artifacts, as detailed in .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations often stem from polymorphism or solvent inclusion during crystallization. For example:

- DSC-TGA Analysis : Determine if thermal events (e.g., desolvation) precede melting.

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the bromomethyl group) that may split signals at lower temperatures.

Cross-reference with databases like PubChem () to identify outliers and validate against controlled synthesis conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.